molecular formula C10H18ClNS B2808725 N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride CAS No. 1158585-38-6

N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride

Cat. No.: B2808725
CAS No.: 1158585-38-6
M. Wt: 219.77
InChI Key: HUERUCBOUKRXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride is a chemical compound with the molecular formula C10H17NS·HCl. It is a derivative of butanamine, featuring a thienyl group, which is a sulfur-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride” can be found at the provided link . The MSDS contains information on the potential hazards of the compound, as well as safety precautions for handling and storage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride typically involves the reaction of 3-methyl-2-thiophenemethanol with butanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride involves its interaction with specific molecular targets. The thienyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride
  • N-Methyl (3-thienyl)methanamine hydrochloride
  • (3-Methyl-2-thienyl)methylamine hydrochloride

Uniqueness

N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride is unique due to its specific substitution pattern on the butanamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS.ClH/c1-4-9(3)11-7-10-8(2)5-6-12-10;/h5-6,9,11H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUERUCBOUKRXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CS1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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